Bromelain
Description
Properties
CAS No. |
150977-36-9 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Applications
Bromelain is well-documented for its anti-inflammatory properties, making it beneficial in treating conditions such as osteoarthritis, rheumatoid arthritis, and sports injuries.
- Mechanism of Action : this compound works by modulating inflammatory cytokines and reducing edema. It inhibits platelet aggregation and fibrin formation, which are crucial in inflammatory responses .
- Clinical Evidence : A study involving boxers showed that this compound significantly reduced bruising and swelling after injuries . Additionally, it has been shown to alleviate symptoms in patients with acute thrombophlebitis by decreasing inflammation markers .
Anticancer Properties
This compound exhibits promising anticancer effects through various mechanisms:
- Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and enhance immune response against tumors .
- Case Studies : In vitro studies demonstrated a reduction of cell viability in melanoma and epidermoid carcinoma cell lines after treatment with this compound . Moreover, animal studies have shown that this compound can reduce tumor growth and volume in chemically induced models .
Antimicrobial Activity
This compound has demonstrated efficacy against various pathogens:
- Bacterial Infections : It protects against bacterial enterotoxins from Escherichia coli and Vibrio cholerae by modifying receptor attachment sites in the gut . this compound also enhances the effectiveness of antibiotics in treating infections like pneumonia and urinary tract infections .
- Fungal Infections : The enzyme exhibits antifungal properties by stimulating phagocytosis against Candida albicans when combined with trypsin .
Digestive Health
This compound is recognized for its digestive benefits:
- Digestive Enzyme : It aids in protein digestion and is used to treat conditions like pancreatic insufficiency and dyspepsia .
- Clinical Applications : this compound has been successfully administered to improve symptoms of gastrointestinal disorders, enhancing drug absorption particularly for antibiotics .
Cosmetic Applications
Beyond medicinal uses, this compound is also utilized in the cosmetic industry:
- Skin Treatments : Its proteolytic activity is beneficial for skin debridement and improving wound healing processes. This compound is included in formulations aimed at reducing skin inflammation and promoting recovery from injuries .
Summary Table of this compound Applications
| Application Area | Mechanism of Action | Clinical Evidence/Studies |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine release; reduces edema | Effective in osteoarthritis; reduces bruising post-injury |
| Anticancer | Induces apoptosis; inhibits angiogenesis | Reduces tumor growth in melanoma models |
| Antimicrobial | Modifies receptor sites; enhances antibiotic efficacy | Effective against E. coli, Vibrio cholerae, Candida |
| Digestive Health | Aids protein digestion; improves drug absorption | Treats pancreatic insufficiency; alleviates dyspeptic symptoms |
| Cosmetic | Promotes wound healing; reduces skin inflammation | Used in skin treatments for debridement |
Comparison with Similar Compounds
Table 1: this compound vs. Papain
Key Findings :
- Papain exhibits marginally higher proteolytic efficiency, but this compound’s cost-effectiveness and sustainability make it preferable for large-scale applications .
- This compound’s stability across a wider pH range (acidic stomach to alkaline intestine) enhances its utility in oral therapeutics .
Intra-Pineapple Proteases: Stem this compound, Fruit this compound, Ananain, and Comosain
Pineapple contains four distinct cysteine proteases with varying biochemical and functional profiles (Table 2).
Table 2: Pineapple-Derived Cysteine Proteases
Key Findings :
- Stem this compound is the most therapeutically relevant due to its broad substrate specificity and commercial availability .
- Fruit this compound and ananain show niche applications in food processing and antimicrobial therapies, respectively .
Synergistic Effects with Phytochemicals and Drugs
This compound enhances the efficacy of phytochemicals and pharmaceuticals (Table 3).
Table 3: this compound’s Synergistic Interactions
Key Findings :
- This compound-phytochemical complexes (e.g., amentoflavone, asiaticoside) improve thermal stability and therapeutic outcomes .
Stability and Pharmacokinetics
- pH Stability : this compound retains activity at pH 3.0–9.0, with optimal activity at pH 7.0 . Fruit this compound activity drops sharply at pH 9.0 .
- Thermal Stability : this compound activity decreases above 60°C, but formulation with phytochemicals (e.g., asiaticoside) improves heat resistance .
- Absorption : ~40% intestinal absorption rate; systemic biological activity persists for 6–9 hours post-ingestion .
Preparation Methods
Ethanol Precipitation
Ethanol precipitation remains a cornerstone for initial bromelain extraction due to its simplicity and cost-effectiveness. In this method, pineapple parts (peel, core, or crown) are homogenized, filtered, and mixed with ethanol to precipitate proteins. A study isolating this compound from pineapple waste reported yields of 0.069% from peel and crown, and 0.040% from core, with ethanol concentrations of 80% (v/v) facilitating optimal precipitation. The process involves chilling the ethanol-filtrate mixture at 4°C for 8 hours, followed by centrifugation at 15,000 rpm to isolate the enzyme. While effective for small-scale extraction, ethanol precipitation often yields crude this compound with low specific activity, necessitating further purification.
Ammonium Sulfate Precipitation
Ammonium sulfate ((NH₄)₂SO₄) precipitation is another conventional method, leveraging salt-induced protein aggregation. Researchers have employed 50–60% ammonium sulfate saturation to precipitate this compound from pineapple stem juice, achieving moderate purification folds. However, this method introduces high salt concentrations, complicating downstream applications and requiring desalination steps such as dialysis or ultrafiltration. Despite these limitations, its compatibility with large-scale operations ensures its persistence in industrial workflows.
Table 1: Yield of Crude this compound from Pineapple Parts Using Ethanol Precipitation
| Pineapple Part | Weight (kg) | Extract Weight (g) | Yield (%) |
|---|---|---|---|
| Peel | 2.155 | 1.492 | 0.069 |
| Core | 3.124 | 1.255 | 0.040 |
| Crown | 3.370 | 2.313 | 0.069 |
Membrane Filtration Techniques
Ultrafiltration for Concentration and Purification
Ultrafiltration (UF) membranes with molecular weight cut-offs (MWCO) of 10–30 kDa are widely used to concentrate this compound while removing low-molecular-weight contaminants. A study utilizing a 10 kDa polyethersulfone membrane achieved 100% retention of proteolytic activity, with enzyme recovery rates of 85–87% at transmembrane pressures of 0.05–0.40 bar. Post-UF, this compound activity remained stable at pH 7.0–7.5 and temperatures of 30–40°C, underscoring the method’s efficacy in preserving enzymatic integrity.
Nanofiltration as a Single-Step Process
Hollow fiber nanofiltration (NF) membranes have emerged as a scalable alternative, enabling simultaneous extraction and purification. In a novel approach, NF membranes processed pineapple juice supernatant directly, bypassing multiple centrifugation and precipitation steps. This method achieved comparable yields to multi-step protocols while reducing processing time by 40%. The tangential flow design minimized membrane fouling, enhancing operational longevity.
Aqueous Two-Phase Systems (ATPS)
Polymer-Based ATPS
ATPS utilizing polyethylene glycol (PEG) and salts like potassium phosphate has demonstrated promise for this compound purification. A PEG 4000/potassium phosphate system achieved a 3-fold purification factor, effectively separating this compound from phenolic compounds and polysaccharides. The partitioning behavior is pH-dependent, with optimal recovery at pH 7.0–7.5, aligning with this compound’s stability range.
Ionic Liquid-Based ATPS
Innovative ATPS incorporating ionic liquids (ILs) like cholinium glycinate have shown superior selectivity. In one study, IL-based ATPF combined with precipitation yielded a 6.56-fold purification factor, outperforming traditional polymer-salt systems. The low viscosity and high polarity of ILs facilitate rapid phase separation, reducing processing time by 30%.
Chromatographic Techniques
Ion Exchange Chromatography
Cation exchange resins like CM-Sephadex selectively bind this compound at pH 4.5–5.0, enabling high-purity elution with NaCl gradients. This method achieves purification factors of 8–10, though scalability is limited by resin costs and column fouling.
Expanded Bed Adsorption (EBA)
EBA integrates clarification, concentration, and purification into a single step using adsorbent beads. A study reported a 13-fold purification factor for stem this compound using Streamline DEAE resin, with dynamic binding capacities exceeding 45 mg/mL. EBA’s adaptability to crude feedstocks makes it ideal for industrial-scale production.
Hybrid and Integrated Methods
ATPS-Membrane Filtration Combinations
Coupling ATPS with UF membranes enhances purity while mitigating phase-forming chemical residues. A hybrid PEG-phosphate/UF system achieved a 4.5-fold purification factor, with 90% enzyme recovery. This approach reduces wastewater generation and aligns with green chemistry principles.
Multi-Step Industrial Processes
Large-scale this compound production often employs sequenced methods:
-
Crude Extraction : Ethanol or ammonium sulfate precipitation.
-
Primary Purification : Ultrafiltration or ATPS.
-
Polishing : Ion exchange or affinity chromatography.
A pilot-scale facility reported final purities of 95% using this workflow, though operational costs remain a barrier for small producers .
Q & A
Q. What methodologies are recommended for purifying bromelain from pineapple extracts?
this compound purification typically involves techniques such as aqueous two-phase extraction , ultrafiltration , and chromatography (e.g., ion exchange or affinity chromatography). Liquid-liquid extraction and precipitation methods are also used for initial crude separation. For reproducibility, ensure consistency in raw material sourcing (e.g., stem vs. fruit) and validate purity via SDS-PAGE or HPLC .
Q. How should researchers assess this compound’s enzymatic activity and stability under varying conditions?
Use caseinolytic activity assays (measured in gelatin-digesting units, GDU) under controlled pH (6.5–7.5) and temperature (50–55°C). Stability studies require long-term storage testing at 4°C or -20°C with lyophilization to prevent degradation. For nanoparticle-immobilized this compound, validate activity retention via kinetic assays and compare with free enzyme parameters .
Q. What protocols ensure this compound’s stability during laboratory storage?
Lyophilization in phosphate buffer (pH 7.0) and storage at -20°C in airtight containers minimizes denaturation. Avoid repeated freeze-thaw cycles. For immobilized formulations (e.g., nanoparticles), stability is enhanced by maintaining pH 6.5–7.0 and avoiding shear stress during handling .
Q. How can in vitro studies evaluate this compound’s anti-inflammatory effects?
Use lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA). Include dose-response curves (typical range: 10–100 µg/mL) and validate specificity with protease inhibitors (e.g., E-64). Parallel assays for cytotoxicity (e.g., MTT) ensure observed effects are not due to cell death .
Q. What statistical methods optimize this compound production in microbial systems?
Response Surface Methodology (RSM) with central composite designs identifies optimal induction conditions (e.g., temperature, post-induction duration). Analyze variance (ANOVA) to validate model significance, and use regression equations to predict enzyme activity under untested parameters .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound’s in vitro and in vivo anticancer efficacy?
Address bioavailability limitations by testing nanoparticle delivery systems or bioenhancers (e.g., piperine). In vivo studies should measure tissue distribution via pharmacokinetic profiling (e.g., plasma half-life, organ-specific accumulation) and correlate with tumor regression in xenograft models .
Q. What mechanistic strategies elucidate this compound’s induction of apoptosis in cancer cells?
Combine flow cytometry (Annexin V/PI staining) with Western blotting for apoptotic markers (e.g., cleaved caspases-3/8/9, PARP). Use ROS scavengers (e.g., NAC) to confirm this compound’s role in oxidative stress-mediated apoptosis. Validate findings across multiple cell lines (e.g., colorectal, breast) to rule out cell-type specificity .
Q. How do combinatorial therapies enhance this compound’s efficacy in preclinical cancer models?
Pre-treat tumors with this compound (e.g., 40 mg/kg) before administering chemotherapeutics (e.g., cisplatin) to exploit synergistic cytotoxicity. Use 3D tumor spheroids or patient-derived organoids to model human tissue responses. Hyperthermia (42°C) may further potentiate drug penetration in HIPEC models .
Q. What in vivo models best capture this compound’s pharmacokinetics and tissue distribution?
Zebrafish xenografts enable high-throughput screening of tumor suppression, while murine models provide plasma concentration-time profiles (e.g., Cmax, AUC). Nasal administration studies require monitoring lung and liver accumulation via tissue homogenization and LC-MS quantification .
Q. How can molecular docking refine this compound’s antiviral mechanisms against SARS-CoV-2?
Use AutoDock Vina or Schrödinger Suite to simulate this compound’s binding to viral protease (3CL<sup>pro</sup>). Validate predictions with pseudovirus neutralization assays and correlate docking scores (ΔG) with IC50 values. Cross-reference with MD simulations to assess binding stability under physiological conditions .
Tables
Table 1: Key Parameters for this compound Activity Assays
| Parameter | Optimal Range | Methodological Consideration |
|---|---|---|
| pH | 6.5–7.5 | Use phosphate buffer for stability |
| Temperature | 50–55°C | Pre-incubate substrate to avoid lag |
| Substrate Concentration | 1–2% casein (w/v) | Ensure zero-order kinetics |
| Activity Measurement | Tyrosine equivalents | Calibrate with standard curve |
Table 2: Common Challenges in this compound Clinical Translation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
